molecular formula C4H4N2O2 B1311642 Uracil-2-13C CAS No. 35803-45-3

Uracil-2-13C

Cat. No.: B1311642
CAS No.: 35803-45-3
M. Wt: 113.08 g/mol
InChI Key: ISAKRJDGNUQOIC-AZXPZELESA-N
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Description

Uracil C-13 is a labeled form of uracil, a naturally occurring pyrimidine derivative. Uracil is one of the four nucleobases in the nucleic acid RNA, where it binds to adenine via two hydrogen bonds. In DNA, uracil is replaced by thymine. The “C-13” label indicates that the carbon atom at position 2 of the uracil molecule is the carbon-13 isotope, which is a stable isotope used in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uracil C-13 typically involves the incorporation of carbon-13 into the uracil molecule. One common method is the reaction of labeled carbon dioxide with ammonia and cyanoacetylene under controlled conditions to form uracil C-13. The reaction is carried out in a solvent such as water or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of uracil C-13 involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of labeled precursors and advanced purification techniques such as chromatography to isolate the labeled uracil .

Chemical Reactions Analysis

Types of Reactions: Uracil C-13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Uracil C-13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of uracil C-13 involves its incorporation into nucleic acids. In RNA, uracil pairs with adenine, while in DNA, it is replaced by thymine. The carbon-13 label allows researchers to track the molecule’s behavior and interactions within biological systems. This labeling provides insights into metabolic pathways and the effects of various treatments on nucleic acid synthesis .

Comparison with Similar Compounds

Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .

Properties

IUPAC Name

(213C)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN[13C](=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189336
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35803-45-3
Record name Uracil C-13, 2-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URACIL 2C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil-2-13C
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Uracil-2-13C
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Uracil-2-13C
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Uracil-2-13C
Reactant of Route 5
Uracil-2-13C
Reactant of Route 6
Uracil-2-13C
Customer
Q & A

Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?

A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []

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